molecular formula C14H10O2 B13874179 2-Biphenylen-2-ylacetic acid

2-Biphenylen-2-ylacetic acid

Katalognummer: B13874179
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: AUXREYSOXQNKIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Biphenylen-2-ylacetic acid is an organic compound characterized by the presence of a biphenyl group attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylen-2-ylacetic acid typically involves the reaction of biphenyl with acetic acid derivatives under specific conditions. One common method includes the use of Grignard reagents, where biphenyl magnesium bromide reacts with ethyl acetate, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic processes to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Biphenylen-2-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-carboxylic acid, while reduction could produce biphenyl-2-ylmethanol.

Wissenschaftliche Forschungsanwendungen

2-Biphenylen-2-ylacetic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Biphenylen-2-ylacetic acid exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The biphenyl structure allows it to interact with hydrophobic pockets in proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

    Phenylacetic Acid: Similar in structure but lacks the biphenyl group, leading to different chemical properties and applications.

    Biphenyl-2-carboxylic Acid: Shares the biphenyl structure but differs in the position of the carboxylic acid group.

Uniqueness: 2-Biphenylen-2-ylacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications. Its biphenyl group enhances its ability to participate in various chemical reactions and interact with biological targets .

Eigenschaften

Molekularformel

C14H10O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

2-biphenylen-2-ylacetic acid

InChI

InChI=1S/C14H10O2/c15-14(16)8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7H,8H2,(H,15,16)

InChI-Schlüssel

AUXREYSOXQNKIC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.